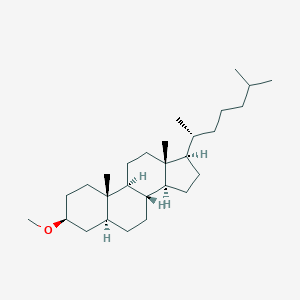

5alpha-Cholestane, 3beta-methoxy-

Descripción

5α-Cholestane (CAS: 481-21-0) is a saturated sterane derivative with the molecular formula C₂₇H₄₈ and a molecular weight of 372.67 g/mol. It is a key structural analog of cholesterol and serves as a reference compound in lipid research due to its stability and lack of double bonds . Physical properties include a melting point of 76–80°C, boiling point of 440.9°C at 760 mmHg, and a density of 0.91 g/cm³ . Its low vapor pressure (1.47×10⁻⁷ mmHg at 25°C) and solid-state stability make it suitable for laboratory standards .

Safety data indicate that 5α-Cholestane is classified as non-hazardous under EU regulations when pure, though industrial-grade material may carry warnings for skin/eye irritation (H315/H319) and acute toxicity (H302) .

Propiedades

Número CAS |

1981-90-4 |

|---|---|

Fórmula molecular |

C28H50O |

Peso molecular |

402.7 g/mol |

Nombre IUPAC |

(3S,5S,8R,9S,10S,13R,14S,17R)-3-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C28H50O/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(29-6)14-16-27(21,4)26(23)15-17-28(24,25)5/h19-26H,7-18H2,1-6H3/t20-,21+,22+,23+,24-,25+,26+,27+,28-/m1/s1 |

Clave InChI |

FMSSVYNONQQPON-PGAJIAHISA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC)C)C |

SMILES isomérico |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC)C)C |

SMILES canónico |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC)C)C |

Sinónimos |

Methyl 5α-cholestan-3β-yl ether |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Cholestane-3β,5α,6β-Triol (Triol)

Structural Differences : Triol (C₂₇H₄₈O₃) features hydroxyl groups at positions 3β, 5α, and 6β, unlike 5α-Cholestane’s unmodified sterane backbone.

Biological Activity :

- Osteoblast Inhibition : Triol suppresses alkaline phosphatase activity and osteocalcin secretion in bone marrow stromal cells (MSCs), impairing bone formation .

- Apoptosis Promotion : Triol induces intracellular Ca²⁺ flux and reactive oxygen species (ROS) in MSCs, leading to apoptosis .

- Vascular Calcification : In vascular smooth muscle cells (VSMCs), Triol enhances calcification via ROS-mediated increases in alkaline phosphatase activity and apoptosis .

Physical Properties: Limited data exist, but its polarity likely reduces vapor pressure compared to 5α-Cholestane.

5α-Cholestane Epoxides

Structural Differences : Epoxides (e.g., 5,6α-epoxide) introduce an oxygen bridge at the 5,6 position, altering reactivity.

Biological Activity :

- Metabolic Precursor : Rat brain microsomes convert cholesteryl palmitate into 5,6-epoxides, which are further metabolized to Triol .

- Enzymatic Dependency : Epoxidation requires NADPH-dependent lipoperoxidation, unlike 5α-Cholestane’s inertness .

Physical Properties : Epoxides are more polar than 5α-Cholestane, affecting solubility and chromatographic behavior.

5α-Cholestanol (3β-Hydroxy-5α-Cholestane)

Structural Differences : A hydroxyl group at position 3β distinguishes it from 5α-Cholestane.

Biological Role :

- Membrane Component: Cholestanol is a minor component of cell membranes and a biomarker for cerebrotendinous xanthomatosis .

Physical Properties : Similar melting point (76–78°C) to 5α-Cholestane but higher polarity due to the hydroxyl group .

Data Tables

Table 1: Physical-Chemical Properties

| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Vapor Pressure (25°C) |

|---|---|---|---|---|---|

| 5α-Cholestane | C₂₇H₄₈ | 76–80 | 440.9 | 0.91 | 1.47×10⁻⁷ mmHg |

| Cholestane-3β,5α,6β-Triol | C₂₇H₄₈O₃ | N/A | N/A | N/A | N/A |

| 5α-Cholestanol | C₂₇H₄₈O | 76–78 | N/A | N/A | N/A |

Notes

- Contradictions exist in safety classifications: 5α-Cholestane is labeled non-hazardous in some SDS but carries irritant warnings in others .

- Further research is needed to characterize the methoxy derivative and its bioactivity.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.